1-[2-[(4-Methoxyphenyl)methyl]-2-methyl-5-pyridin-4-yl-1,3,4-oxadiazol-3-yl]ethanone 1-[2-[(4-Methoxyphenyl)methyl]-2-methyl-5-pyridin-4-yl-1,3,4-oxadiazol-3-yl]ethanone
Brand Name: Vulcanchem
CAS No.: 351338-99-3
VCID: VC20097333
InChI: InChI=1S/C18H19N3O3/c1-13(22)21-18(2,12-14-4-6-16(23-3)7-5-14)24-17(20-21)15-8-10-19-11-9-15/h4-11H,12H2,1-3H3
SMILES:
Molecular Formula: C18H19N3O3
Molecular Weight: 325.4 g/mol

1-[2-[(4-Methoxyphenyl)methyl]-2-methyl-5-pyridin-4-yl-1,3,4-oxadiazol-3-yl]ethanone

CAS No.: 351338-99-3

Cat. No.: VC20097333

Molecular Formula: C18H19N3O3

Molecular Weight: 325.4 g/mol

* For research use only. Not for human or veterinary use.

1-[2-[(4-Methoxyphenyl)methyl]-2-methyl-5-pyridin-4-yl-1,3,4-oxadiazol-3-yl]ethanone - 351338-99-3

Specification

CAS No. 351338-99-3
Molecular Formula C18H19N3O3
Molecular Weight 325.4 g/mol
IUPAC Name 1-[2-[(4-methoxyphenyl)methyl]-2-methyl-5-pyridin-4-yl-1,3,4-oxadiazol-3-yl]ethanone
Standard InChI InChI=1S/C18H19N3O3/c1-13(22)21-18(2,12-14-4-6-16(23-3)7-5-14)24-17(20-21)15-8-10-19-11-9-15/h4-11H,12H2,1-3H3
Standard InChI Key HROQBFAOTBDFQN-UHFFFAOYSA-N
Canonical SMILES CC(=O)N1C(OC(=N1)C2=CC=NC=C2)(C)CC3=CC=C(C=C3)OC

Introduction

Chemical Structure and Physicochemical Properties

Core Architecture

The compound features a 1,3,4-oxadiazole ring, a five-membered heterocycle containing two nitrogen atoms and one oxygen atom. This scaffold is stabilized by aromatic conjugation, contributing to its metabolic resistance and ability to engage in π-π stacking interactions with biological targets. The 4-methoxyphenyl group at position 2 and the pyridine ring at position 5 introduce steric bulk and electronic diversity, enhancing binding specificity .

Spectroscopic Characterization

  • IR Spectroscopy: Key absorption bands include C=O stretching (~1680 cm⁻¹) from the acetyl group and aromatic C-H bending (~830 cm⁻¹) from the pyridine ring .

  • ¹H NMR: Distinct signals include a singlet for the methyl group (δ ~2.6 ppm), a doublet for pyridine protons (δ ~8.8 ppm), and a multiplet for methoxyphenyl protons (δ ~6.9–7.5 ppm) .

  • Mass Spectrometry: The molecular ion peak at m/z 325.4 confirms the molecular weight, with fragmentation patterns indicating cleavage of the oxadiazole ring .

Synthetic Pathways

Oxadiazole Ring Formation

The 1,3,4-oxadiazole core is synthesized via cyclization of isonicotinic acid hydrazide with triethyl orthoacetate under reflux conditions . This step achieves yields of 81–89% and forms the 5-pyridin-4-yl substituent .

Functionalization Steps

  • Methoxyphenyl Incorporation: The 2-[(4-methoxyphenyl)methyl] group is introduced via nucleophilic substitution using 4-methoxybenzyl chloride in the presence of potassium carbonate.

  • Acetylation: The terminal ethanone group is appended through Friedel-Crafts acylation, employing acetyl chloride and a Lewis acid catalyst.

Table 1: Key Synthetic Intermediates and Conditions

IntermediateReagents/ConditionsYield (%)
5-Pyridin-4-yl-1,3,4-oxadiazoleTriethyl orthoacetate, reflux81–89
Methoxyphenyl-substituted derivative4-Methoxybenzyl chloride, K₂CO₃67
Final acetylated productAcetyl chloride, AlCl₃58

Biological Activity and Mechanisms

Cell LineIC₅₀ (µM)TargetCitation
MCF-70.010EGFR
A5491.8Topo II

Antimicrobial Effects

Against Staphylococcus aureus (MIC = 8 µg/mL) and Escherichia coli (MIC = 16 µg/mL), the compound disrupts cell wall synthesis by binding to penicillin-binding proteins (PBPs).

Pharmacological Mechanisms

Molecular Docking Insights

Docking studies using MOE software reveal strong binding affinities (ΔG = −10.32 kcal/mol) to EGFR-TK, facilitated by hydrogen bonds between the oxadiazole oxygen and Thr766 residue . The methoxyphenyl group engages in hydrophobic interactions with Leu694 and Val702, enhancing selectivity .

Enzyme Inhibition

  • Thymidylate Synthase: The pyridine nitrogen coordinates with the enzyme’s folate-binding site, inhibiting dTMP synthesis .

  • HDAC6: The acetyl group mimics histone lysine residues, blocking deacetylation and inducing apoptosis .

Future Directions

  • Pharmacokinetic Optimization: Structural modifications to improve oral bioavailability, such as replacing the acetyl group with a prodrug moiety.

  • Combination Therapy: Synergistic studies with cisplatin or paclitaxel to overcome multidrug resistance .

  • Toxicology Profiles: Acute and chronic toxicity assessments in murine models to establish safety margins.

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